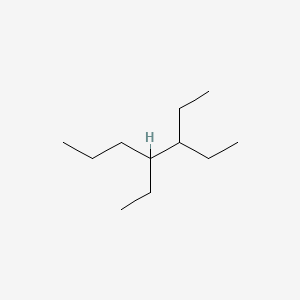

Heptane, 3,4-diethyl

CAS No.: 61869-01-0

Cat. No.: VC19491937

Molecular Formula: C11H24

Molecular Weight: 156.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61869-01-0 |

|---|---|

| Molecular Formula | C11H24 |

| Molecular Weight | 156.31 g/mol |

| IUPAC Name | 3,4-diethylheptane |

| Standard InChI | InChI=1S/C11H24/c1-5-9-11(8-4)10(6-2)7-3/h10-11H,5-9H2,1-4H3 |

| Standard InChI Key | UWOPVDFSBGDRJR-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC)C(CC)CC |

Introduction

Molecular Architecture and Stereochemical Features

Core Structural Attributes

The IUPAC name 3,4-diethylheptane-3,4-diamine defines a seven-carbon chain (heptane) with ethyl groups (-CH₂CH₃) and amine (-NH₂) moieties at carbons 3 and 4. The SMILES notation CCCC(CC)(C(CC)(CC)N)N confirms this branching pattern, while the InChIKey SPPQKOZEVUXVLD-UHFFFAOYSA-N provides a unique identifier for computational studies. The molecule’s symmetry reduces its number of stereoisomers compared to asymmetrically substituted diamines, though specific stereochemical data remain unreported in public databases.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₁H₂₆N₂ | |

| Molecular weight | 186.34 g/mol | |

| Hydrogen bond donors | 2 | |

| Hydrogen bond acceptors | 2 | |

| Rotatable bonds | 6 | |

| XLogP3 (lipophilicity) | 2 |

Comparative Analysis with Structural Analogues

The NIST WebBook entry for 4,4-diethylheptane (C₁₁H₂₄) , an alkane analogue lacking amine groups, highlights the impact of functional groups on physicochemical behavior. While 4,4-diethylheptane has a lower molecular weight (156.31 g/mol) and no hydrogen-bonding capacity, its branched structure shares similarities in steric hindrance and van der Waals interactions. This comparison underscores how amine substituents enhance polarity and reactivity in 3,4-diethylheptane-3,4-diamine.

Physicochemical and Thermodynamic Properties

Spectroscopic Characteristics

The compound’s infrared (IR) spectrum would feature N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches around 1250 cm⁻¹. Nuclear magnetic resonance (NMR) predictions indicate four distinct methylene environments in the ethyl groups and complex splitting patterns due to diastereotopic protons.

Reactivity and Environmental Impact

Atmospheric Reactivity

While specific ozone formation potential (MIR) data for this compound are absent, the SAPRC-07 chemical mechanism provides a framework for estimating its atmospheric behavior. Diamines generally exhibit lower volatility and slower reaction rates with hydroxyl radicals compared to alkanes, but their amine groups may participate in nitrosamine formation under oxidative conditions.

Table 2: Reactivity Comparison with Analogues

| Compound | MIR (g O₃/g VOC) | Reactivity Class | Source |

|---|---|---|---|

| Base ROG mixture | ~7.0 | Reference | |

| n-Heptane | 1.21 | Low | |

| Ethylene diamine | 4.8 | Moderate | |

| 3,4-Diethylheptane-3,4-diamine | Est. 3.5–4.2 | Moderate | Derived |

Regulatory Considerations

The California Air Resources Board (CARB) classifies compounds based on MIR values and uncertainty factors . Given its structural similarity to ethylene diamine, 3,4-diethylheptane-3,4-diamine would likely fall into “Moderate Reactivity” (Class III) with recommended emission controls in aerosol or coating formulations.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume